3,6-Di-sec-butylpiperazine-2,5-dione
Description
Properties
Molecular Formula |
C12H22N2O2 |
|---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
3,6-di(butan-2-yl)piperazine-2,5-dione |
InChI |
InChI=1S/C12H22N2O2/c1-5-7(3)9-11(15)14-10(8(4)6-2)12(16)13-9/h7-10H,5-6H2,1-4H3,(H,13,16)(H,14,15) |
InChI Key |
ZRLVJNQOEORYIS-UHFFFAOYSA-N |
SMILES |
CCC(C)C1C(=O)NC(C(=O)N1)C(C)CC |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)N1)C(C)CC |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Antidepressant Development
3,6-Di-sec-butylpiperazine-2,5-dione serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting depression and anxiety disorders. Research indicates that derivatives of this compound can influence serotonin reuptake mechanisms, similar to established antidepressants like paroxetine . The structural framework of this compound allows for modifications that enhance pharmacological efficacy while reducing side effects.
Case Study: Synthesis of Paroxetine Derivatives
A significant application is its role in synthesizing paroxetine and related compounds. The synthetic pathways involve the use of this compound as a precursor, showcasing its importance in developing effective therapeutic agents .
Materials Science
Polymer Synthesis
The compound has been explored for its potential in creating novel polymers with specific mechanical properties. Its ability to form cross-linked structures makes it suitable for applications in coatings and adhesives. Research has demonstrated that incorporating this compound into polymer matrices can enhance thermal stability and mechanical strength .
| Property | Value |
|---|---|
| Thermal Stability | Enhanced |
| Mechanical Strength | Improved |
| Application | Coatings, Adhesives |
Catalysis
Ruthenium Complexes
Recent studies have identified this compound as a ligand in the formation of novel ruthenium complexes. These complexes exhibit catalytic properties useful in various organic transformations, including hydrogenation and oxidation reactions. The ligand's steric and electronic properties can be fine-tuned to optimize catalytic activity .
Case Study: Catalytic Activity in Organic Synthesis
In a series of experiments, ruthenium complexes involving this compound showed improved yields in the hydrogenation of alkenes compared to traditional catalysts. This highlights the compound's versatility and potential for enhancing reaction efficiency .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison of Piperazine-2,5-dione Derivatives
Notes:
- Electronic Effects: Benzylidene groups (e.g., in compound 5 from ) introduce conjugation, altering UV absorption and redox properties .
Q & A
Q. What are the key considerations for optimizing the synthesis yield of 3,6-Di-sec-butylpiperazine-2,5-dione?
Methodological Answer: Optimizing synthesis requires careful control of:
- Reaction Conditions : Use anhydrous solvents (e.g., dichloromethane/methanol mixtures) and inert atmospheres to prevent side reactions. Evidence from piperazine-2,5-dione syntheses shows yields >80% when using stoichiometric ratios of reagents and reflux times of 12–24 hours .
- Purification : Column chromatography with solvent systems like CH₂Cl₂/MeOH (20:1) achieves high purity (Rf = 0.196–0.217). Recrystallization in methanol or ethanol further refines crystalline products .
- Catalysts : Lewis acids (e.g., ZnCl₂) or base catalysts (e.g., NaOEt) can accelerate cyclization steps in diketopiperazine formation .
Q. Which spectroscopic methods are most effective for characterizing structural integrity?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent placement and stereochemistry. For example, sp³ C-H signals (δ 1.0–3.0 ppm) and carbonyl carbons (δ 165–175 ppm) are diagnostic .
- IR Spectroscopy : C=O stretches (~1680 cm⁻¹) and N-H bends (~3300 cm⁻¹) validate the diketopiperazine core .
- Mass Spectrometry : HRMS (High-Resolution MS) ensures molecular formula accuracy, while LC-MS monitors purity (>98%) under UV detection (254 nm) .
Q. What safety protocols are critical during laboratory handling?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles to avoid skin/eye contact.
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks, as piperazine derivatives may release toxic vapors during heating .
- Waste Disposal : Segregate organic waste and neutralize acidic/by-product residues before disposal via certified hazardous waste services .
Advanced Research Questions
Q. How can enantioselective synthesis be achieved, and what techniques validate enantiomeric purity?
Methodological Answer:
- Chiral Catalysts : Employ chiral auxiliaries (e.g., (R)- or (S)-BINOL) during cyclization to induce asymmetry. Evidence shows CSP-HPLC (Chiral Stationary Phase HPLC) effectively separates enantiomers, with retention times varying by 2–5 minutes under isocratic conditions .
- Dynamic Kinetic Resolution : Use enzymes (e.g., lipases) or transition-metal catalysts to dynamically control stereochemistry during ring-closing steps.
- Validation : Circular Dichroism (CD) spectroscopy and X-ray crystallography confirm absolute configurations .
Q. What strategies resolve contradictions in reported physical properties (e.g., melting points)?
Methodological Answer:
- Purity Verification : Reproduce synthesis using LC-MS to confirm purity (>99%). Discrepancies in melting points (e.g., 138–140°C vs. 180–183°C) often arise from polymorphic forms or residual solvents. Thermogravimetric Analysis (TGA) identifies solvent content .
- Crystallization Optimization : Slow cooling in polar solvents (e.g., MeOH) yields uniform crystals, while fast precipitation may trap impurities .
Q. How do computational models aid in predicting reactivity and stability of derivatives?
Methodological Answer:
- DFT Calculations : Density Functional Theory predicts transition states for cyclization reactions, guiding solvent/catalyst selection. For example, COMSOL Multiphysics simulates reaction kinetics under varying temperatures .
- Molecular Dynamics (MD) : Simulate steric effects of sec-butyl groups to assess conformational stability. MD trajectories reveal preferred chair conformations in diketopiperazines .
- AI-Driven Optimization : Machine learning algorithms (e.g., Bayesian optimization) recommend optimal reagent ratios and reaction times based on historical data .
Data Contradiction Analysis
Example : Conflicting reports on solubility in polar solvents.
- Resolution : Test solubility under standardized conditions (e.g., 25°C, 0.1 M PBS). If discrepancies persist, assess substituent effects (e.g., sec-butyl groups increase hydrophobicity) via LogP calculations .
Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
